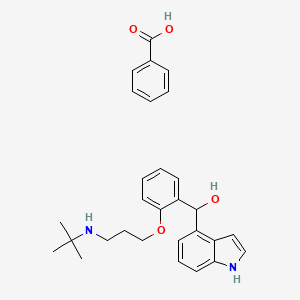
alpha-(2-(3-((1,1-Dimethylethyl)amino)propoxy)phenyl)-1H-indol-4-methanol benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(2-(3-((1,1-Dimethylethyl)amino)propoxy)phenyl)-1H-indol-4-methanol benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indole core, which is a common motif in many biologically active molecules, and a benzoate ester, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-(3-((1,1-Dimethylethyl)amino)propoxy)phenyl)-1H-indol-4-methanol benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Propoxy Group: The propoxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the indole core is replaced by the propoxy group.
Attachment of the Benzoate Ester: The final step involves esterification, where the hydroxyl group on the indole core reacts with benzoic acid or its derivatives to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
Alpha-(2-(3-((1,1-Dimethylethyl)amino)propoxy)phenyl)-1H-indol-4-methanol benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the indole core or the benzoate ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Alpha-(2-(3-((1,1-Dimethylethyl)amino)propoxy)phenyl)-1H-indol-4-methanol benzoate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can serve as a probe or ligand in biological studies, helping to elucidate the function of various biomolecules.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development and therapeutic applications.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which alpha-(2-(3-((1,1-Dimethylethyl)amino)propoxy)phenyl)-1H-indol-4-methanol benzoate exerts its effects involves interactions with specific molecular targets and pathways. The indole core can interact with various receptors or enzymes, modulating their activity. The benzoate ester may influence the compound’s solubility, stability, and overall bioavailability, affecting its pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: A naturally occurring compound with a similar indole core, known for its anticancer properties.
Tryptophan: An essential amino acid with an indole core, involved in protein synthesis and neurotransmitter production.
Serotonin: A neurotransmitter derived from tryptophan, with an indole core, playing a crucial role in mood regulation.
Uniqueness
Alpha-(2-(3-((1,1-Dimethylethyl)amino)propoxy)phenyl)-1H-indol-4-methanol benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzoate ester and the propoxy group differentiates it from other indole derivatives, potentially leading to unique interactions and applications.
Properties
CAS No. |
133994-49-7 |
|---|---|
Molecular Formula |
C29H34N2O4 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
benzoic acid;[2-[3-(tert-butylamino)propoxy]phenyl]-(1H-indol-4-yl)methanol |
InChI |
InChI=1S/C22H28N2O2.C7H6O2/c1-22(2,3)24-13-7-15-26-20-11-5-4-8-18(20)21(25)17-9-6-10-19-16(17)12-14-23-19;8-7(9)6-4-2-1-3-5-6/h4-6,8-12,14,21,23-25H,7,13,15H2,1-3H3;1-5H,(H,8,9) |
InChI Key |
WURKBHRVJGWPQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCCCOC1=CC=CC=C1C(C2=C3C=CNC3=CC=C2)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


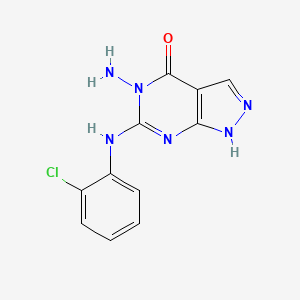
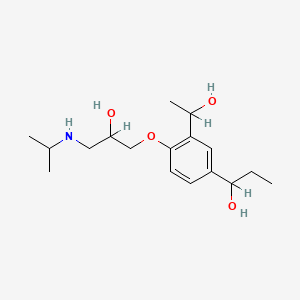
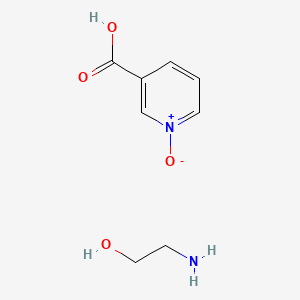
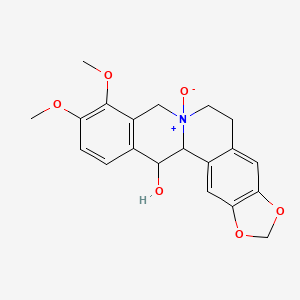
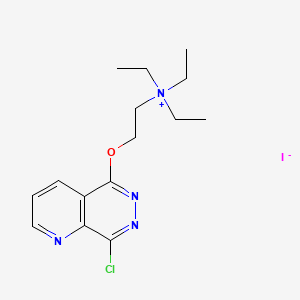

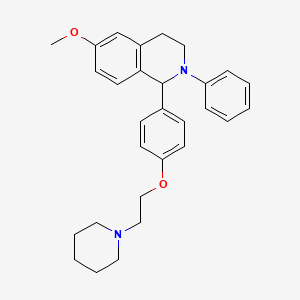

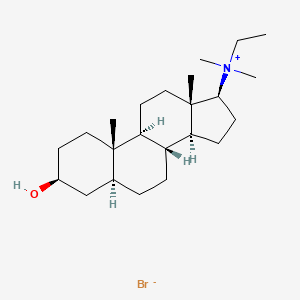
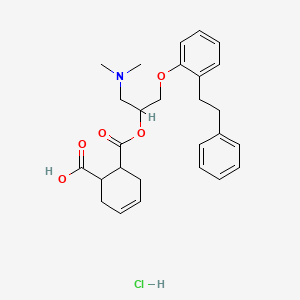
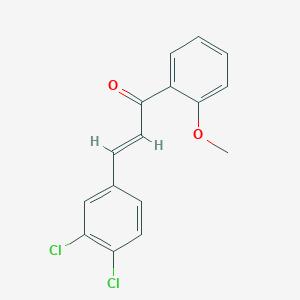

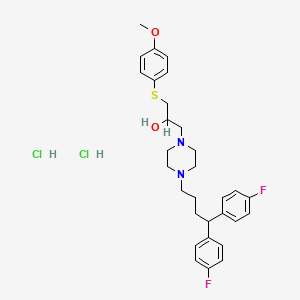
![3-amino-N-[2-(2-benzoyl-4-chloroanilino)acetyl]propanamide;oxalic acid](/img/structure/B12759404.png)
